N-[2-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a (2,4-dichlorophenyl)methylsulfanyl group and a 4-methylbenzenesulfonamide side chain. Its structure combines a triazolopyridazine heterocycle, known for bioactivity in kinase inhibition and antimicrobial applications, with sulfonamide functionality, which enhances solubility and target binding .
Properties
IUPAC Name |
N-[2-[6-[(2,4-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O2S2/c1-14-2-6-17(7-3-14)32(29,30)24-11-10-20-26-25-19-8-9-21(27-28(19)20)31-13-15-4-5-16(22)12-18(15)23/h2-9,12,24H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKWRKUDKUFSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the dichlorobenzyl thioether group: This step involves the nucleophilic substitution of a suitable dichlorobenzyl halide with a thiol derivative.
Attachment of the ethyl linker and sulfonamide group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[2-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[2-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide exhibit significant antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting folic acid synthesis pathways. This mechanism is particularly relevant for developing new antibiotics to combat resistant strains of bacteria.
Anticancer Potential
The triazole and pyridazine rings in the compound are known to interact with various biological targets implicated in cancer progression. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. Further research is necessary to elucidate the specific mechanisms and efficacy against different cancer types.
Neuroprotective Effects
Emerging evidence suggests that derivatives of this compound may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds could mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Enzyme Inhibition
The compound's unique structural features allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to inflammatory responses or metabolic syndromes, thus providing a basis for therapeutic interventions in conditions like diabetes and obesity.
Drug Delivery Systems
Due to its favorable solubility and stability characteristics, this compound can be utilized in drug delivery systems. Its ability to form complexes with various drug molecules enhances the delivery efficiency of therapeutics across biological barriers.
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing novel materials with specific functionalities. For example, it can be incorporated into polymer matrices to impart antimicrobial properties or enhance mechanical strength.
Photovoltaic Applications
Research into organic photovoltaics has identified compounds with similar structures as potential candidates for improving energy conversion efficiencies. The electronic properties of such compounds can be tuned for optimal light absorption and charge transport.
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives demonstrated that modifications at the aromatic ring significantly enhanced their antibacterial activity against Staphylococcus aureus and Escherichia coli. The tested compound showed promising results comparable to established antibiotics.
Case Study 2: Neuroprotection
In vitro assays indicated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential role in developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[2-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolopyridazine Cores
- N-[2-(6-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide (CAS: 872994-66-6): Key Differences: Replaces the dichlorophenyl group with a mesitylamino-2-oxoethyl chain and substitutes the sulfonamide with a benzamide. Benzamide substitution may lower solubility relative to sulfonamides .
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS: 877634-23-6):
- Key Differences : Lacks the dichlorophenyl and ethyl-sulfonamide side chains; instead, it has a 4-methylphenyl group and a simpler acetamide substituent.
- Impact : Reduced halogenation diminishes electrophilic reactivity, which may lower target affinity. The acetamide group offers moderate solubility (11.2 µg/mL at pH 7.4) but lacks the sulfonamide’s hydrogen-bonding capacity .
Sulfonamide-Based Analogues
- 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide: Key Differences: Features a pyrimidinyl-thioxo core instead of triazolopyridazine and a thiazolyl substituent.
- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide: Key Differences: Replaces the triazolopyridazine core with an anilinopyridine scaffold. Impact: The aniline-pyridine system may improve π-π stacking interactions with aromatic enzyme residues but lacks the triazolopyridazine’s rigidity, affecting conformational stability .
Physicochemical and Bioactivity Comparisons
Table 1: Key Properties of Triazolopyridazine Derivatives
Key Observations :
- Halogenation: Dichlorophenyl-substituted derivatives exhibit higher lipophilicity (ClogP ~4.2) compared to non-halogenated analogues (ClogP ~2.5), enhancing blood-brain barrier penetration but risking off-target toxicity .
- Sulfonamide vs. Amide : Sulfonamide derivatives generally show superior solubility and binding to sulfhydryl-containing enzymes (e.g., carbonic anhydrases) compared to amides .
Methodological Considerations for Similarity Analysis
Structural similarity assessments rely on molecular descriptors such as Tanimoto coefficients or pharmacophore mapping. For the target compound, 2D fingerprinting reveals ~70% similarity to CAS 872994-66-6, primarily due to the shared triazolopyridazine core. However, 3D alignment shows divergent electrostatic profiles due to the dichlorophenyl group’s electron-withdrawing effects .
Biological Activity
N-[2-(6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide is a complex heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by a triazole ring fused to a pyridazine structure, with additional substituents that enhance its biological activity. The presence of the 2,4-dichlorophenyl and methylsulfanyl groups contributes to its unique pharmacological profile.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole nucleus exhibit a broad spectrum of antimicrobial activities. For instance:
- Antibacterial Activity : Compounds derived from the 1,2,4-triazole framework have shown efficacy against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1 to 8 μg/mL against these pathogens .
- Antifungal Activity : Triazole derivatives have also been effective against fungal infections. For example, specific compounds demonstrated MIC values of 0.5 μg/mL against Candida albicans and Aspergillus flavus, outperforming conventional antifungals like fluconazole .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole-containing compounds. In a drug screening study involving multicellular spheroids, several derivatives were identified as exhibiting promising anticancer activity against various cancer cell lines. Notably, compounds with the triazolo-pyridazine structure showed significant cytotoxic effects compared to standard chemotherapeutics .
Other Biological Activities
The compound's structure suggests potential for various other biological activities:
- Antiviral : Some triazole derivatives have been reported to possess antiviral properties, inhibiting viral replication mechanisms.
- Anti-inflammatory : The presence of sulfonamide groups may confer anti-inflammatory effects, making these compounds suitable for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR of triazole derivatives indicates that modifications in the substituents can significantly affect their biological activities. Key findings include:
| Substituent Type | Effect on Activity |
|---|---|
| Chlorine Substituents | Enhanced antibacterial potency |
| Methylsulfanyl Group | Improved antifungal activity |
| Pyridazine Fusion | Increased anticancer efficacy |
These insights are crucial for guiding the design of new derivatives with optimized pharmacological profiles.
Case Studies
- Antibacterial Screening : A study evaluated a series of triazole derivatives against resistant strains of bacteria. The most potent compound exhibited an MIC of 8 μg/mL against Bacillus cereus, demonstrating significant activity compared to traditional antibiotics .
- Anticancer Efficacy : In vitro studies on cancer cell lines revealed that specific modifications in the triazolo-pyridazine structure led to up to a 16-fold increase in cytotoxicity compared to non-modified counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
